Methyl 4-amino-4-oxobutanoate
Overview
Description
Methyl 4-amino-4-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-amino-4-oxobutanoate is a small molecule with the molecular formula C5H9NO3 It is known to be involved in various synthetic pathways .
Mode of Action
It is known to participate in diverse synthetic pathways, indicating its potential role in various biochemical reactions .
Pharmacokinetics
Its molecular weight of131.13 suggests that it may have good bioavailability, as molecules under 500 Daltons typically have better absorption and distribution profiles.
Result of Action
Given its involvement in various synthetic pathways , it is likely to influence the synthesis of other molecules, potentially affecting cellular functions and processes.
Action Environment
It is known to be stable under normal temperatures and sealed in dry conditions , suggesting that it may be sensitive to moisture and temperature changes.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to the presence of the carbonyl group, which adds versatility to its applications .
Molecular Mechanism
It is known that this compound exhibits reactivity as both an ester and a ketone . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is highly soluble in water, ethanol, and other polar solvents . This property could potentially influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Transport and Distribution
Given its solubility in polar solvents , it is plausible that it could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation.
Properties
IUPAC Name |
methyl 4-amino-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURZMSZDVGMYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502233 | |
Record name | Methyl 4-amino-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53171-39-4 | |
Record name | Methyl 4-amino-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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